1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole core linked to a piperazine ring, which is further substituted with a 1,3-benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with Benzodioxole: The piperazine intermediate is then reacted with a benzodioxole derivative under specific conditions, often involving a base such as potassium carbonate and a solvent like xylene, heated to around 130°C.
Coupling with Benzotriazole: The final step involves coupling the substituted piperazine with benzotriazole, typically using a coupling agent and appropriate reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, potentially altering the benzodioxole or piperazine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the core structure.
Scientific Research Applications
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction is competitive against aldehyde binding and is selective for certain isoenzymes, such as ALDH3A1.
Comparison with Similar Compounds
Similar Compounds
1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-1H-indole-2,3-dione: Another compound with a similar core structure but different substituents.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole group but has a different overall structure.
Uniqueness
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole is unique due to its specific combination of functional groups and its potential for selective inhibition of certain enzymes. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-4-17-16(3-1)20-21-24(17)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXNIKEOURGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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